Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone
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Description
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- Direct Transfer of Sulfonylimino Group : The compound is involved in the transfer of the sulfonylimino group to nitrogen atoms in N-heterocycles and trialkylamines, forming iminoammonium ylides under metal-free conditions. This process uses a nitrenoid species without activation, leading to ammonium ylides via a bimolecular nucleophilic substitution process (Ochiai et al., 2009).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Schiff bases of this compound class are used as corrosion inhibitors. They significantly decrease corrosion rates of mild steel in acidic environments, affecting both cathodic and anodic corrosion currents. These inhibitors show adsorption on mild steel surfaces, following Langmuir adsorption isotherm, and display mixed inhibitor properties (Behpour et al., 2009).
Homogeneous Catalysis
- Chelating Ligands in Homogeneous Catalysis : Heterditopic imino N-heterocyclic carbenes, including those derived from this compound class, are synthesized for use as chelating ligands. They are valuable in homogeneous catalysis, with derivatives including sulfur and selenium oxidation products and tungsten tetracarbonyl complexes (Steiner et al., 2005).
Synthetic Organic Chemistry
- Synthesis of Biologically Active Compounds : Methods have been developed for synthesizing compounds with 2-imino-2,5-dihydrofuran, aromatic, sulfamoyl, and heterocyclic fragments. These methods yield potent biological active compounds and are based on environmentally friendly processes (Tokmajyan & Karapetyan, 2017).
- One-Step Synthesis of Indoles : Imidoyl sulfoxonium ylides, derived from this compound class, are used as precursors to generate α-imino metal-carbene intermediates. These intermediates are applied in direct C-H functionalization reactions to produce 2-substituted indoles in one step (Caiuby et al., 2020).
Metal-Free Catalysis
- Metal-Free Acid-Catalyzed Conjugate Addition : A metal-free method for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines is reported. This method shows broad functional group tolerance and wide substrate scope with good to excellent yield, exhibiting high atom economy (More, Rupanawar, & Suryavanshi, 2021).
Properties
IUPAC Name |
imino-methyl-(2-methylfuran-3-yl)-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-5-6(3-4-9-5)10(2,7)8/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCNAESLZRGJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.